N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline
Description
N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline is a diazenyl-substituted aniline derivative characterized by:
- Aniline core: A benzene ring with an amino group (-NH₂).
- N-ethyl substitution: An ethyl group (-CH₂CH₃) attached to the nitrogen atom of the aniline.
- 3-nitro substituent: A nitro group (-NO₂) at the para position relative to the ethyl group.
- Diazenyl linkage: A -N=N- group connecting the aniline core to a 3-nitrophenyl ring.
This compound belongs to the azo dye family, where the diazenyl group imparts chromophoric properties.
Properties
Molecular Formula |
C14H13N5O4 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H13N5O4/c1-2-17(12-6-4-8-14(10-12)19(22)23)16-15-11-5-3-7-13(9-11)18(20)21/h3-10H,2H2,1H3 |
InChI Key |
HTOABIVQTINXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=CC=C1)[N+](=O)[O-])N=NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline is a compound belonging to the class of azo dyes, which are known for their vibrant colors and diverse applications in various fields, including textiles and pharmaceuticals. Recent studies have highlighted the potential biological activities of azo compounds, particularly their anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features an ethyl group, nitro groups, and a diazenyl linkage, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that azo compounds exhibit promising anticancer properties. For instance, research has shown that derivatives of azo dyes can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of several azo compounds, including this compound, against human tumor cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon carcinoma). The results demonstrated that this compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer agents like 5-fluorouracil.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | MCF-7 | 5.00 |
| This compound | HepG2 | 4.75 |
| 5-Fluorouracil | MCF-7 | 6.00 |
Antibacterial and Antifungal Properties
Azo compounds have also been investigated for their antibacterial and antifungal activities.
Antibacterial Activity
In vitro studies have shown that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were evaluated against common bacterial strains.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
Antifungal Activity
The compound also demonstrated antifungal activity against Candida albicans, with MIC values indicating effective inhibition.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 20 |
The biological activities of this compound are believed to be mediated through several mechanisms:
- DNA Intercalation : Azo compounds can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Some studies suggest that azo dyes inhibit key enzymes involved in cell proliferation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of azo compounds indicates that the presence of nitro groups significantly enhances biological activity. Modifications to the diazenyl linkage and side chains can further optimize efficacy against specific targets.
Scientific Research Applications
Anticancer Activity
Azo compounds, including N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline, have been investigated for their potential anticancer properties. Studies have shown that derivatives of azo compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, certain diazenyl derivatives have demonstrated significant activity against breast cancer and colon carcinoma cell lines with IC50 values ranging from 19 to 65 µg/ml .
Antimicrobial Properties
Research has indicated that azo compounds possess antimicrobial properties, particularly against Gram-negative bacteria such as E. coli and K. pneumoniae. The synthesized derivatives of diazenyl compounds have shown minimum inhibitory concentrations (MIC) in the range of 1.95 to 7.81 µg/ml against these pathogens, suggesting their potential as antibacterial agents .
Dyes and Pigments
This compound is also utilized in the dye industry due to its vibrant color properties. Azo dyes are widely used in textiles and other materials because they offer high stability and colorfastness. The compound's ability to form stable complexes with various substrates enhances its application in dyeing processes.
Photonic Devices
The unique optical properties of azo compounds make them suitable for applications in photonic devices. Research has explored their use in light-sensitive materials that can change properties upon exposure to light, leading to innovations in data storage and display technologies.
Sensors
The incorporation of this compound into sensor technologies has been investigated due to its sensitivity to changes in environmental conditions such as pH and temperature. These sensors can be employed for detecting various chemicals or biological agents.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
Basicity and Electronic Effects
- N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline : The dual nitro groups and ethyl substitution decrease basicity (pKa ~4–5) compared to unsubstituted aniline (pKa 4.6) due to electron withdrawal .
- N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline : The thiazole ring further reduces basicity, with pKa ~3–4, highlighting the impact of heterocyclic substituents .
- N-[(3-nitrophenyl)methyl]aniline : Lacks a diazenyl group but shares nitro substitution; pKa ~4.2, demonstrating nitro’s electron-withdrawing dominance .
Solvatochromism and Stability
- Azo compounds with nitro groups (e.g., 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde) exhibit solvatochromism in polar solvents due to intramolecular charge transfer .
- The ethyl group in the target compound likely increases lipophilicity, enhancing solubility in organic solvents compared to hydroxylated analogs .
Antimicrobial Activity
- This compound: Potential antimicrobial activity inferred from structurally similar compounds. Nitro groups generate reactive oxygen species (ROS), disrupting microbial metabolism .
- 4-[(3-nitrophenyl)diazenyl]naphthalen-2-ol: Shows 50% increased activity against Pseudomonas aeruginosa when nitro is para to the diazenyl group .
Preparation Methods
Diazotization of 3-Nitroaniline
The first step involves converting 3-nitroaniline into a diazonium salt under acidic, low-temperature conditions:
-
Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).
Reaction Mechanism :
Diazonium salts are highly unstable; excess acid and low temperatures prevent decomposition.
Coupling with N-Ethyl-3-Nitroaniline
The diazonium salt reacts with N-ethyl-3-nitroaniline in a pH-controlled environment:
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–15°C | Prevents side reactions |
| Molar Ratio (Diazo:Coupling Agent) | 1:1.1–1.2 | Maximizes conversion |
| Reaction Time | 2–4 hours | Ensures completion |
Side Reactions :
Reductive Alkylation Approach
Nitro Reduction
Nitro groups are reduced to amines using catalysts like palladium-on-carbon (Pd/C) or sodium borohydride (NaBH₄):
N-Ethylation
The amine intermediate undergoes alkylation with ethylating agents (e.g., ethyl bromide, diethyl sulfate):
Catalysts : Triethylamine or potassium carbonate.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Diazotization-Coupling | 70–85 | 95–98 |
| Reductive Alkylation | 60–75 | 90–94 |
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Solvent-Free Mechanochemical Grinding
Solid-state reactions using p-toluenesulfonic acid (p-TsA) as a catalyst:
Industrial-Scale Production
Patent CN103145562B: N-Ethylaniline Preparation
-
Step 1 : Aniline + Acetaldehyde → N-Ethylaniline intermediate.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 30–40°C |
| Solvent | Methanol/Ethanol |
| Yield | 82–88% |
Sulfonation and Purification
Post-synthesis sulfonation enhances solubility for textile applications:
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Methods
Applications and Derivatives
Textile Dyes
Q & A
Q. What strategies mitigate byproduct formation during diazotization of 3-nitroaniline?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
